2-Amino-2-methylbutanoic acid hydrochloride

Catalog No.
S3568404
CAS No.
72408-58-3
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methylbutanoic acid hydrochloride

CAS Number

72408-58-3

Product Name

2-Amino-2-methylbutanoic acid hydrochloride

IUPAC Name

2-amino-2-methylbutanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H

InChI Key

CYBOBNODYVJFNM-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)O)N.Cl

Synonyms

14C-AMB, 2-amino-2-methylbutanoic acid, 2-ethylalanine, alpha-amino-2-methylbutanoic acid, alpha-ethylalanine, isovaline, isovaline hydrochloride, (D)-isomer, isovaline hydrochloride, (DL)-isomer, isovaline, (D)-isomer, isovaline, (DL)-isomer, isovaline, monosodium salt, isovaline, monosodium salt, (D)-isomer

Canonical SMILES

CCC(C)(C(=O)O)N.Cl

Protein Synthesis and Amino Acid Studies

2-Amino-2-methylbutanoic acid, more commonly known as isovaline, is an essential amino acid. Essential amino acids cannot be synthesized by the body and must be obtained through diet. Isovaline plays a crucial role in protein synthesis PubChem: . Scientific research utilizes isovaline to study protein synthesis pathways and the incorporation of amino acids into proteins. Additionally, isovaline serves as a control or reference compound in studies investigating other amino acids and their role in protein metabolism.

Isovaleric acidemia research

Isovaleric acidemia is a rare inherited metabolic disorder affecting the breakdown of certain amino acids. Individuals with this condition have difficulty processing isovaline, leading to its buildup in the body. Researchers utilize isovaline hydrochloride to develop cell culture models that mimic isovaleric acidemia. These models allow them to study the disease process and test potential therapies National Institutes of Health website: .

2-Amino-2-methylbutanoic acid hydrochloride, also known as 2-amino-2-methylbutanoic acid hydrochloride, is a hydrochloride salt of an amino acid with the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and a molecular weight of approximately 145.61 g/mol. This compound is characterized by its chiral nature, existing in multiple stereoisomer forms, specifically the (R) and (S) configurations. Its structure includes a branched chain with a central carbon atom bonded to an amino group, a carboxylic acid group, and two additional methyl groups, contributing to its unique properties and biological relevance .

The chemical behavior of 2-amino-2-methylbutanoic acid hydrochloride is influenced by its functional groups. It can participate in various reactions typical of amino acids:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept one, allowing it to act as both an acid and a base.
  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.
  • Esterification: The carboxylic acid can react with alcohols to form esters in the presence of an acid catalyst .

Research indicates that 2-amino-2-methylbutanoic acid hydrochloride exhibits several biological activities:

  • Neuroprotective Effects: It has been studied for its potential neuroprotective properties, possibly aiding in the treatment of neurodegenerative diseases.
  • Metabolic Role: As an amino acid derivative, it plays a role in protein synthesis and metabolism.
  • Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .

The synthesis of 2-amino-2-methylbutanoic acid hydrochloride can be achieved through various methods:

  • Starting from Isovaleraldehyde: One common method involves the reductive amination of isovaleraldehyde with ammonia or primary amines in the presence of reducing agents.
  • From α-Keto Acids: Another approach utilizes α-keto acids that undergo reductive amination to yield the desired amino acid.
  • Enzymatic Synthesis: Enzymatic methods involving specific aminotransferases have also been explored for producing this compound with high specificity and yield .

2-Amino-2-methylbutanoic acid hydrochloride has several applications:

  • Nutritional Supplements: It is often included in dietary supplements aimed at enhancing muscle growth and recovery due to its role as an amino acid.
  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting neurodegenerative disorders.
  • Research: Used as a biochemical tool in studies related to metabolism and protein synthesis .

Several compounds share structural similarities with 2-amino-2-methylbutanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
L-IsovalineC5H11NO2C_5H_{11}NO_2Natural amino acid; involved in protein synthesis.
3-Aminobutyric AcidC4H9NO2C_4H_{9}NO_2Shorter chain; primarily acts as a neurotransmitter.
L-ValineC5H11NO2C_5H_{11}NO_2Branched-chain amino acid; essential for protein synthesis.
4-Aminobutyric AcidC4H9NO2C_4H_{9}NO_2Similar structure; primarily acts as an inhibitory neurotransmitter.

Uniqueness

The unique branched structure of 2-amino-2-methylbutanoic acid hydrochloride distinguishes it from these compounds. Its specific stereochemistry contributes to its unique biological activities and potential therapeutic applications not found in simpler or linear amino acids .

Sequence

X

Dates

Modify: 2023-08-20

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